2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile
Overview
Description
2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities and applications in various fields of science and industry . The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, contributing to its unique chemical properties .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . These include various enzymes, receptors, and biochemical pathways involved in inflammation, microbial infections, cancer, and neurological disorders .
Mode of Action
They can inhibit or activate enzymes, block or stimulate receptors, and interfere with or enhance biochemical pathways . The specific interactions depend on the structure of the thiazole derivative and the nature of its target .
Biochemical Pathways
The compound “2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile” may affect several biochemical pathways due to the presence of the thiazole moiety. Thiazole derivatives have been found to influence pathways related to inflammation, microbial infections, cancer, and neurological disorders . The specific pathways affected by this compound would depend on its targets and their roles in these pathways .
Pharmacokinetics
Thiazole derivatives are known to have diverse absorption, distribution, metabolism, and excretion (adme) properties . These properties can be influenced by factors such as the compound’s structure, its targets, and the biological environment .
Result of Action
Thiazole derivatives are known to have a variety of effects, including anti-inflammatory, antimicrobial, antitumor, and neuroprotective effects . The specific effects of this compound would depend on its targets and their roles in cellular processes .
Action Environment
The action, efficacy, and stability of the compound “this compound” can be influenced by various environmental factors. These include the biological environment (e.g., pH, temperature, presence of other molecules), the compound’s targets, and the specific conditions under which the compound is used .
Preparation Methods
The synthesis of 2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile typically involves the nucleophilic addition reaction of 2-amino-4-(3-chlorophenyl)thiazol-5-yl with various substituted isocyanates or isothiocyanates in the presence of a catalytic amount of sodium hydroxide at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the production of dyes, biocides, and fungicides.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2-Amino-4-(3-chlorophenyl)thiazole
- 2-(2-Chlorophenyl)-4-(3-chlorophenyl)thiazole
- 2-(2-Chlorophenyl)-4-(3-bromophenyl)thiazole
These compounds share the thiazole ring structure but differ in their substituents, which can significantly impact their chemical properties and biological activities
Properties
IUPAC Name |
2-[[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylidene]propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3OS/c15-14-18-8-12(20-14)9-19-13-4-2-1-3-11(13)5-10(6-16)7-17/h1-5,8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCOFMVHMALDMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C#N)OCC2=CN=C(S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301154271 | |
Record name | 2-[[2-[(2-Chloro-5-thiazolyl)methoxy]phenyl]methylene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301154271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338393-71-8 | |
Record name | 2-[[2-[(2-Chloro-5-thiazolyl)methoxy]phenyl]methylene]propanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338393-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[2-[(2-Chloro-5-thiazolyl)methoxy]phenyl]methylene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301154271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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